

# 1,3-Dipalmitoyl-2-chloropropanediol-d5 structure

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## Compound of Interest

Compound Name: 1,3-Dipalmitoyl-2-chloropropanediol-d5

Cat. No.: B12395052

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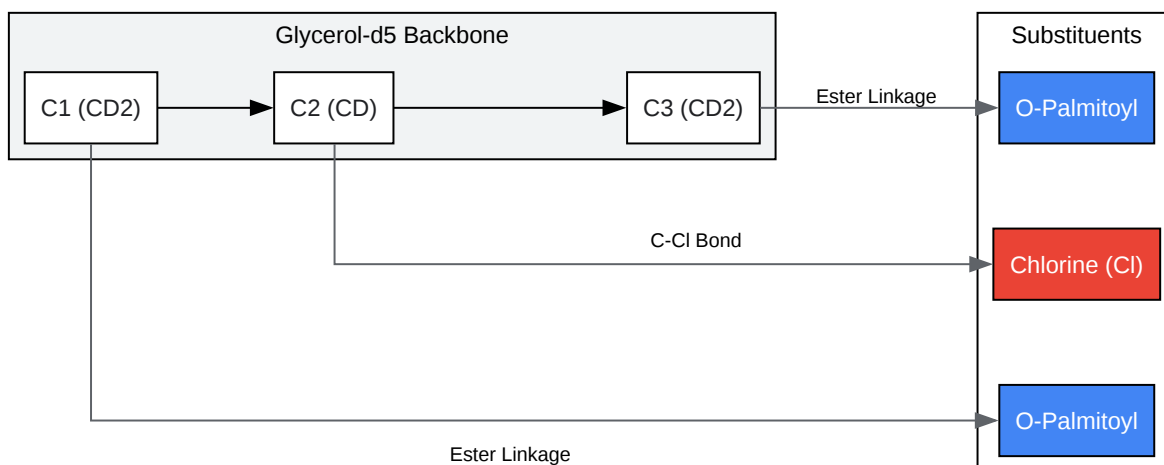
An In-depth Technical Guide to **1,3-Dipalmitoyl-2-chloropropanediol-d5**

## Introduction

**1,3-Dipalmitoyl-2-chloropropanediol-d5** is a chemically synthesized, deuterium-labeled lipid primarily utilized in biochemical and pharmacological research.[1] This molecule consists of two palmitoyl (C16) chains esterified to the first and third positions of a glycerol backbone, with a chlorine atom at the second position and five deuterium atoms labeling the glycerol backbone. [1][2] Its isotopic labeling makes it an invaluable tool for mass spectrometry (MS) and isotope tracing studies, where it serves as a high-purity internal standard for the precise quantification of related analytes in complex biological matrices.[1][2] This guide provides a comprehensive overview of its structure, properties, applications, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

The defining features of **1,3-Dipalmitoyl-2-chloropropanediol-d5** are its lipid-like structure, which mimics endogenous glycerolipids, and the incorporation of five deuterium atoms.[1][2] This isotopic labeling provides a distinct mass shift, enabling clear differentiation from its unlabeled counterparts in mass spectrometry assays without significantly altering its chemical behavior.[2]



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**Diagram 1.** Molecular structure of **1,3-Dipalmitoyl-2-chloropropanediol-d5**.

## Chemical Identifiers

The compound is identified by several names and registry numbers, critical for accurate sourcing and regulatory documentation.

Identifier	Value	Citation
Chemical Name	1,3-Dipalmitoyl-2-chloropropanediol-d5	[1]
Synonyms	Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester; 1,3-Bispalmitoyl-2-chloropropanediol-d5; PP-2-MCPD-d5	[3]
CAS Number	1426395-62-1	[1][3][4][5][6]
Molecular Formula	C <sub>35</sub> H <sub>62</sub> D <sub>5</sub> ClO <sub>4</sub>	[3][6]
Molecular Weight	592.39 g/mol	[3][4][6][7]
Accurate Mass	591.5042	[4][7]
InChIKey	IBJIXNLLGSRECE-YYRBTATQSA-N	[5][6]

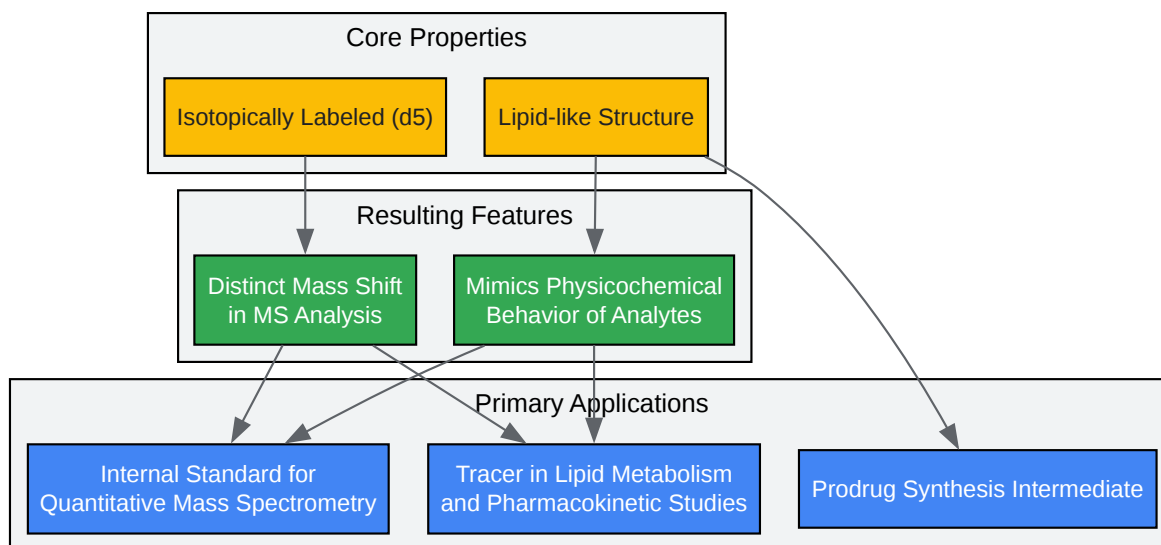
## Physical and Chemical Properties

These properties are essential for handling, storage, and experimental design.

Property	Value	Citation
Appearance	White to off-white solid or powder	[3][8]
Purity	~98% (Chemical, Isotopic); >95% (HPLC); 99%	[3][4][5][7]
Melting Point	48-50°C	[3]
Solubility	Chloroform, Ethyl Acetate, Methanol, Ethanol	[3][8]
Storage Conditions	Long-term storage at 4°C or -20°C; Protect from moisture and air	[3][7][8]
Stability	Stable for at least 6 months under recommended storage conditions	[3]

## Applications in Research and Development

The unique properties of **1,3-Dipalmitoyl-2-chloropropanediol-d5** make it a versatile tool in multiple scientific domains. Its primary function as an internal standard is critical for achieving accurate and reproducible quantification in analytical studies.



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**Diagram 2.** Key properties and resulting research applications.

- **Stable Isotope Labeling:** It is widely used as an internal standard for quantitative analysis in mass spectrometry.[1] The five deuterium atoms provide a clear mass difference from the endogenous analyte, facilitating precise quantification in complex mixtures like tissue or cellular extracts.[2]
- **Lipidomics and Metabolism:** The compound is instrumental in lipidomics for investigating glycerolipid and glycerophospholipid metabolism.[1] It aids in elucidating lipid transport mechanisms, signaling pathways, and the activity of enzymes involved with chlorinated glycerolipids.[1]
- **Pharmacological Research:** Researchers use it to assess the interactions of chlorinated lipids with biological membranes and proteins.[1] It helps in exploring the potential role of such lipids in various disease states, including inflammatory and metabolic disorders.[1]
- **Drug Development:** Labeled 1,3-Dipalmitoyl-2-chloropropanediol has been used in the synthesis of certain prodrugs, such as those of Piroxicam and Lornoxicam, to enhance their bioavailability.[3]

## Experimental Protocols and Methodologies

Accurate use and characterization of **1,3-Dipalmitoyl-2-chloropropanediol-d5** require specific analytical techniques. A generalized workflow for its application as an internal standard is also presented.

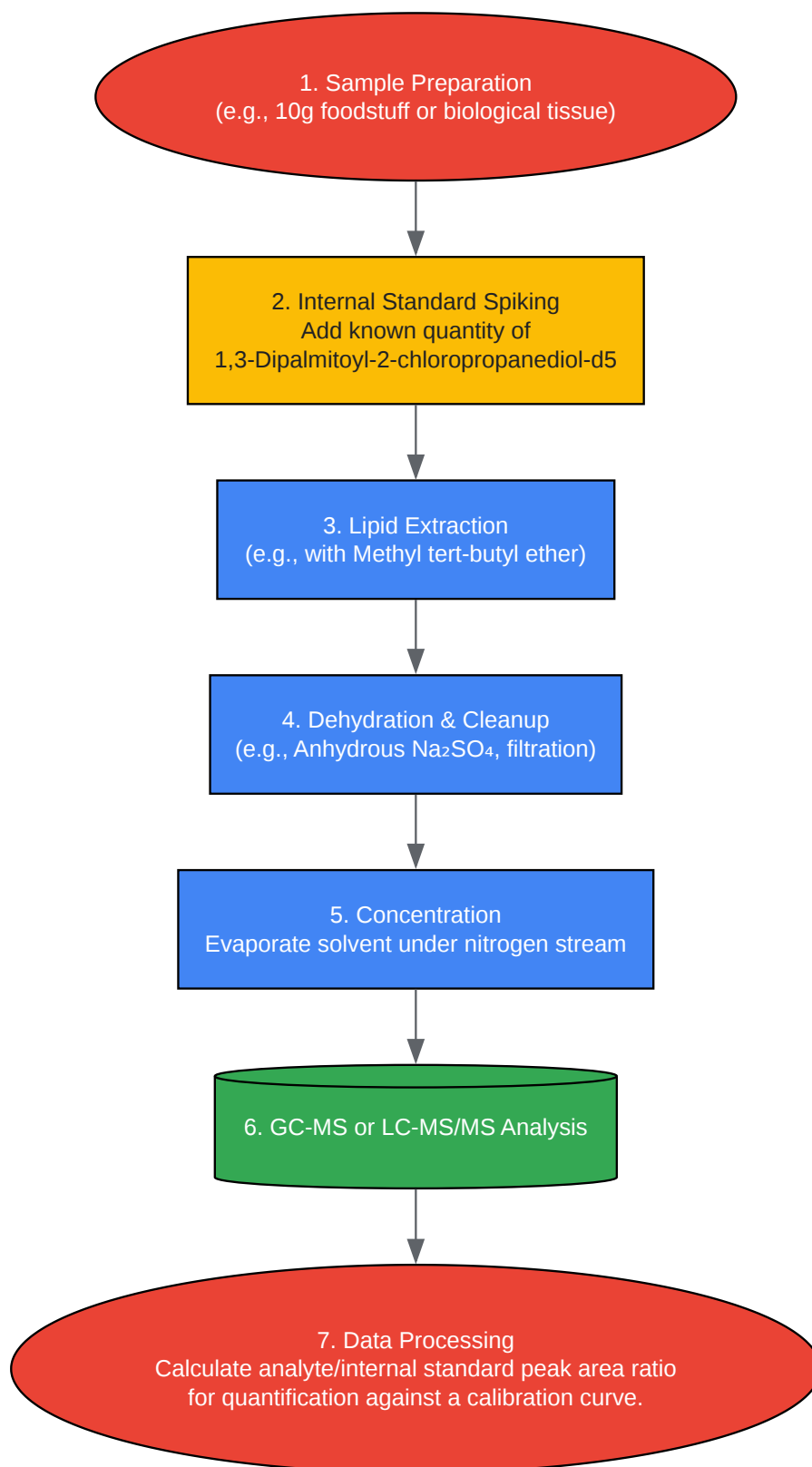
### Analytical Characterization

The identity and purity of the compound are typically confirmed using a combination of chromatographic and spectrometric methods.

Method	Protocol Details	Purpose	Citation
Mass Spectrometry	Direct infusion or LC-MS analysis to confirm mass and isotopic enrichment.	Identity Confirmation	[3]
Proton NMR	Analysis in deuterated chloroform (CDCl <sub>3</sub> ).	Structural Confirmation	[3]
HPLC	Used with various detectors (e.g., ELSD, CAD) to assess chemical purity.	Purity Assessment	[4][7]
TLC	Plate: SiO <sub>2</sub> ; Mobile Phase: Hexane:Ethyl Acetate (9:1); Visualization: AMCS and KMnO <sub>4</sub> ; Rf: 0.50.	Purity Check	[3]

### Protocol for Use as an Internal Standard

The following workflow outlines the general steps for using **1,3-Dipalmitoyl-2-chloropropanediol-d5** in an isotope dilution mass spectrometry experiment, a common application for quantifying its unlabeled analogue in a sample.



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**Diagram 3.** Generalized workflow for quantification using an internal standard.[9]

#### Methodology:

- **Sample Preparation:** Homogenize the biological or food matrix to be analyzed.
- **Internal Standard Spiking:** Add a precise and known amount of **1,3-Dipalmitoyl-2-chloropropanediol-d5** solution to the homogenized sample at the earliest stage to account for analyte loss during sample processing.
- **Extraction:** Perform a lipid extraction using an appropriate solvent system, such as methyl tert-butyl ether (MTBE) or a Folch/Bligh-Dyer method.<sup>[9]</sup>
- **Cleanup:** Dehydrate the organic extract using anhydrous sodium sulfate, filter, and perform further cleanup (e.g., solid-phase extraction) if necessary to remove interfering matrix components.<sup>[9]</sup>
- **Concentration & Reconstitution:** Evaporate the solvent under a gentle stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the analytical instrument.
- **Instrumental Analysis:** Analyze the sample using a validated LC-MS/MS or GC-MS method. The instrument will be set to monitor specific mass transitions for both the unlabeled analyte and the d5-labeled internal standard.
- **Quantification:** Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

## Conclusion

**1,3-Dipalmitoyl-2-chloropropanediol-d5** is a high-purity, isotopically labeled lipid that serves as an essential analytical tool. Its structural similarity to endogenous lipids, combined with the distinct mass signature from its deuterium labels, makes it an ideal internal standard for achieving accuracy and precision in mass spectrometry-based quantification. Its applications in lipidomics, pharmacology, and drug development underscore its importance for advancing scientific research in these fields.



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